Melting Point Differentiation Versus 2-Unsubstituted and 2-Phenyl Analogs Directly Impacts Solid-State Handling and Formulation
The melting point of 4-chloro-2-methylthieno[2,3-d]pyrimidine (85–90 °C) is substantially lower than that of the 2-unsubstituted analog 4-chlorothieno[2,3-d]pyrimidine (109–113 °C, a difference of +19 to +28 °C) and less than half that of the 2-phenyl analog 4-chloro-2-phenylthieno[2,3-d]pyrimidine (148 °C, a difference of +58 to +63 °C) . The 2-methyl compound remains a solid at ambient temperature but melts within a range that facilitates melt-phase reactions if desired, while the 2-phenyl analog requires substantially higher temperatures that may limit thermal compatibility with sensitive functional groups in downstream intermediates.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 85–90 °C (solid at 20 °C) |
| Comparator Or Baseline | 4-Chlorothieno[2,3-d]pyrimidine: 109–113 °C; 4-Chloro-2-phenylthieno[2,3-d]pyrimidine: 148 °C |
| Quantified Difference | +19 to +63 °C relative to comparators |
| Conditions | Melting point determined by differential scanning calorimetry or capillary method; vendor-certified specifications from AKSci and Chemsrc |
Why This Matters
For procurement, a reproducible melting point within a narrow range (85–90 °C) ensures consistent solid-state handling, storage stability at 2–8 °C, and predictable thermal behavior during weighing and dissolution, avoiding the handling complications of the higher-melting 2-phenyl analog.
